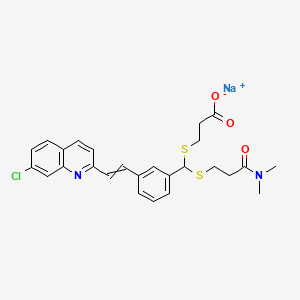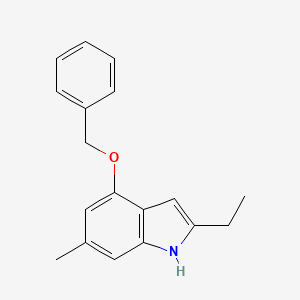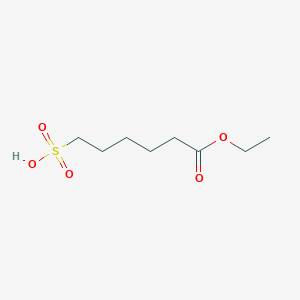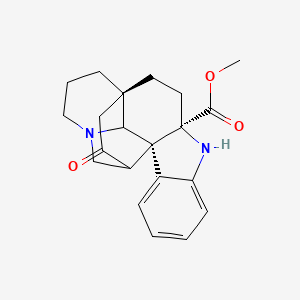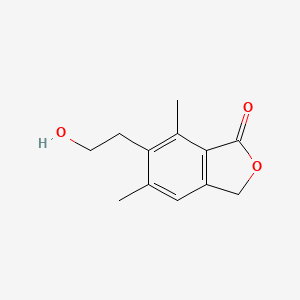
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to the isobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the isobenzofuran ring . Another approach includes the cycloisomerization of alkyne ortho-substituted phenols . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of microwave-assisted synthesis, which has been shown to accelerate reaction rates and improve yields compared to conventional heating methods . The use of specific catalysts and solvents is crucial to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets depend on the specific application and the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one include other isobenzofuran derivatives such as benzofuran and dibenzofuran . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness
What sets this compound apart is the presence of the hydroxyethyl group and the specific positioning of the methyl groups.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
6-(2-hydroxyethyl)-5,7-dimethyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-7-5-9-6-15-12(14)11(9)8(2)10(7)3-4-13/h5,13H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
HBPMCWYUOMPOKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


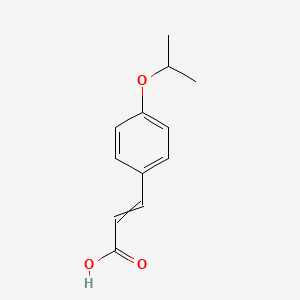
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
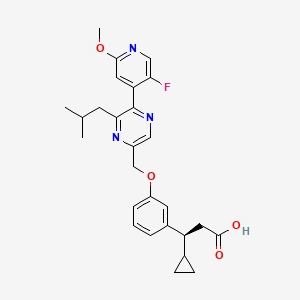
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
